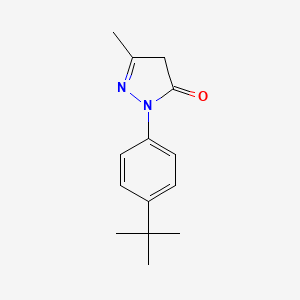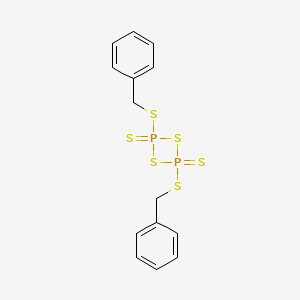
Selenocyanic acid, 1-(dimethylphenylsilyl)butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Selenocyanic acid, 1-(dimethylphenylsilyl)butyl ester is a chemical compound with the molecular formula C13H19NSeSi and a molecular weight of 296.346 g/mol . This compound is part of the selenocyanate family, which is known for its diverse applications in various fields of science and industry.
Vorbereitungsmethoden
The synthesis of selenocyanic acid, 1-(dimethylphenylsilyl)butyl ester typically involves the reaction of selenocyanic acid with 1-(dimethylphenylsilyl)butyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the esterification process. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Selenocyanic acid, 1-(dimethylphenylsilyl)butyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form selenoxides or selenones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the selenocyanate group to selenol or selenide derivatives.
Substitution: The selenocyanate group can be substituted with other nucleophiles, leading to the formation of different seleno-organic compounds.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Selenocyanic acid, 1-(dimethylphenylsilyl)butyl ester has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other seleno-organic compounds.
Biology: The compound is studied for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of selenocyanic acid, 1-(dimethylphenylsilyl)butyl ester involves its interaction with molecular targets such as enzymes and cellular components. The selenocyanate group can undergo redox reactions, leading to the generation of reactive selenium species that can modulate biological pathways. These interactions can result in various biological effects, including antioxidant activity and modulation of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Selenocyanic acid, 1-(dimethylphenylsilyl)butyl ester can be compared with other selenocyanate compounds such as:
- Selenocyanic acid, 1-(trimethylsilyl)butyl ester
- Selenocyanic acid, 1-(dimethylphenylsilyl)propyl ester
These compounds share similar chemical structures but differ in their substituents, which can influence their reactivity and applications. This compound is unique due to its specific substituent pattern, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
100604-91-9 |
|---|---|
Molekularformel |
C13H19NSeSi |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
1-[dimethyl(phenyl)silyl]butyl selenocyanate |
InChI |
InChI=1S/C13H19NSeSi/c1-4-8-13(15-11-14)16(2,3)12-9-6-5-7-10-12/h5-7,9-10,13H,4,8H2,1-3H3 |
InChI-Schlüssel |
SPNYVARXLSBSRJ-UHFFFAOYSA-N |
SMILES |
CCCC([Si](C)(C)C1=CC=CC=C1)[Se]C#N |
Kanonische SMILES |
CCCC([Si](C)(C)C1=CC=CC=C1)[Se]C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



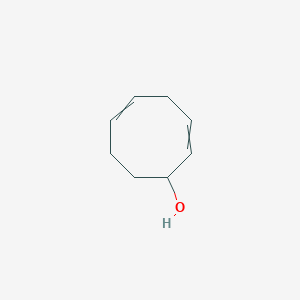

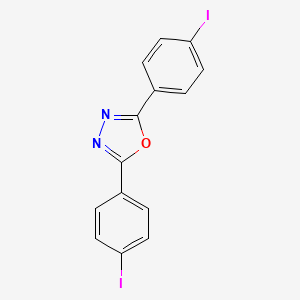
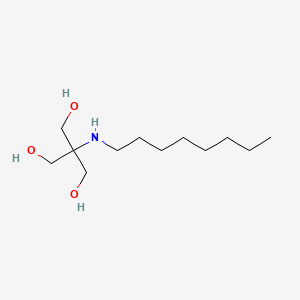

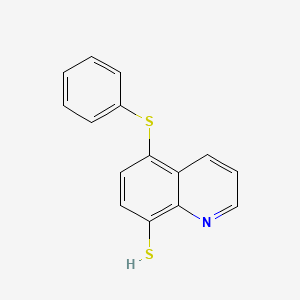
![Benzamide, N-[1-[(cyanoamino)carbonyl]-3-methylbutyl]-, (S)- (9CI)](/img/structure/B3044902.png)

